molecular formula C11H13NO B1417197 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol CAS No. 2209086-85-9

4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol

Cat. No. B1417197
M. Wt: 175.23 g/mol
InChI Key: KWBZZILDQZEXOJ-UHFFFAOYSA-N
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Description

“4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol” is a chemical compound with the CAS Number: 2209086-85-9 . It has a molecular weight of 175.23 . The IUPAC name for this compound is 4-(3-aminobicyclo[1.1.1]pentan-1-yl)phenol .


Molecular Structure Analysis

The InChI code for “4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol” is 1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol” is a solid at ambient temperature . It is stored at ambient temperature .

Scientific Research Applications

  • Scientific Field : Materials Science

    • Application Summary : The application of BCP derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors and metal–organic frameworks has been extensively investigated .
  • Scientific Field : Synthetic Chemistry
    • Application Summary : The compound has been used in the synthesis of a potentially useful bicyclo [1.1.1]pentane building block, 3- (pyrazin-2-yl)bicyclo [1.1.1]pentane-1-carboxylic acid .
  • Scientific Field : Synthetic Chemistry
    • Application Summary : The compound has been used in the synthesis of a potentially useful bicyclo [1.1.1]pentane building block, 3- (pyrazin-2-yl)bicyclo [1.1.1]pentane-1-carboxylic acid .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

properties

IUPAC Name

4-(3-amino-1-bicyclo[1.1.1]pentanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBZZILDQZEXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
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4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Reactant of Route 3
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Reactant of Route 4
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Reactant of Route 5
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Reactant of Route 6
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol

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